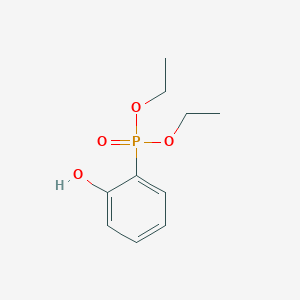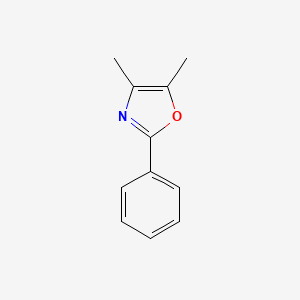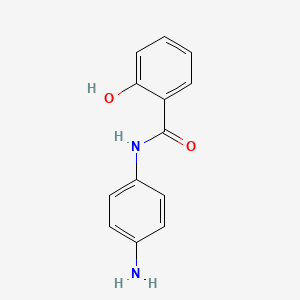
Diethyl 2-hydroxyphenylphosphonate
Descripción general
Descripción
Diethyl 2-hydroxyphenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring with a hydroxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxyphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-hydroxybenzaldehyde in the presence of a base catalyst. This reaction typically proceeds via the Pudovik reaction, where the dialkyl phosphite adds to the carbonyl group of the aldehyde, forming the desired product .
Another method involves the condensation of 2-hydroxybenzaldehyde with trialkyl phosphite under acidic conditions.
Industrial Production Methods
Industrial production of this compound often utilizes the Pudovik reaction due to its high atom economy and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal yields. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-hydroxyphenylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-formylphenylphosphonate or 2-oxophenylphosphonate.
Reduction: Formation of diethyl 2-hydroxyphenylphosphine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Diethyl 2-hydroxyphenylphosphonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 2-hydroxyphenylphosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. The hydroxy and phosphonate groups play a crucial role in this interaction by forming hydrogen bonds and coordinating with metal ions in the enzyme’s active site .
Comparación Con Compuestos Similares
Diethyl 2-hydroxyphenylphosphonate can be compared with other similar compounds, such as:
Diethyl phenylphosphonate: Lacks the hydroxy group, resulting in different reactivity and applications.
Diethyl 4-hydroxyphenylphosphonate: The hydroxy group is positioned at the para position, affecting its chemical properties and reactivity.
Diethyl 2-aminophenylphosphonate: Contains an amino group instead of a hydroxy group, leading to different biological activities and applications.
The uniqueness of this compound lies in the presence of both the hydroxy and phosphonate groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
2-diethoxyphosphorylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXSKYLWORXHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366281 | |
| Record name | Diethyl (2-hydroxyphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69646-14-6 | |
| Record name | Diethyl (2-hydroxyphenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621293.png)


![Ethyl 3-[(4-fluorophenyl)thio]propanoate](/img/structure/B1621296.png)
